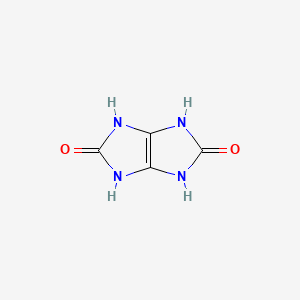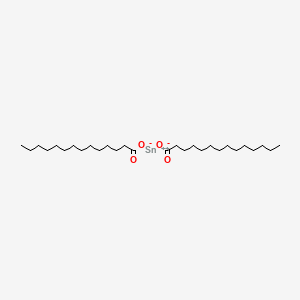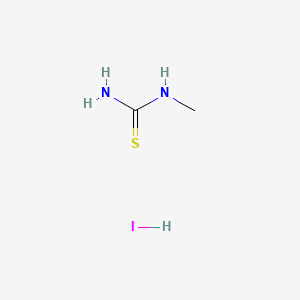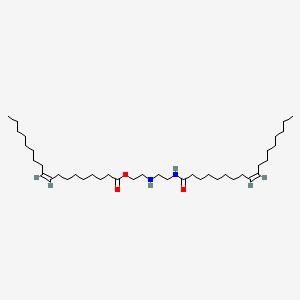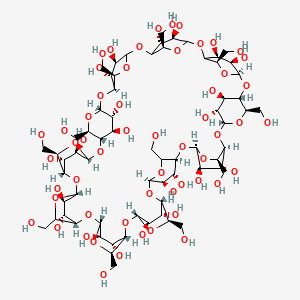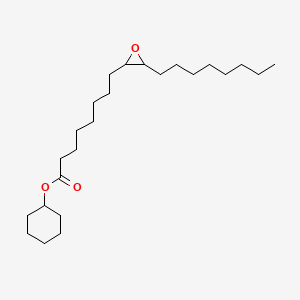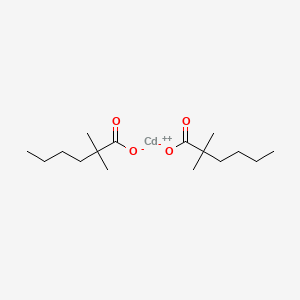
Cadmium dimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium dimethylhexanoate is an organometallic compound with the chemical formula C16H30CdO4. It is a cadmium salt of dimethylhexanoic acid and is known for its applications in various fields, including chemistry and industry. The compound is characterized by its molecular weight of 398.818 g/mol and its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium dimethylhexanoate can be synthesized through the reaction of cadmium oxide (CdO) with dimethylhexanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the complete formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where cadmium oxide is reacted with dimethylhexanoic acid. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal.
Substitution: The dimethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines in organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide (CdO).
Reduction: Cadmium metal (Cd).
Substitution: Various cadmium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Cadmium dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of cadmium-based catalysts and materials
Wirkmechanismus
The mechanism by which cadmium dimethylhexanoate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Signal Transduction: It interferes with cellular signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Epigenetic Modifications: this compound can cause changes in DNA methylation and histone modifications, affecting gene expression
Vergleich Mit ähnlichen Verbindungen
Cadmium dimethylhexanoate can be compared with other cadmium-containing compounds such as:
Dimethylcadmium (Cd(CH3)2): A highly toxic liquid used in organic synthesis.
Cadmium acetate (Cd(C2H3O2)2): Used in electroplating and as a precursor for other cadmium compounds.
Cadmium chloride (CdCl2): Commonly used in laboratory research and industrial applications
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties compared to other cadmium compounds. Its applications in targeted drug delivery and material synthesis highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
93983-65-4 |
|---|---|
Molekularformel |
C16H30CdO4 |
Molekulargewicht |
398.82 g/mol |
IUPAC-Name |
cadmium(2+);2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Cd/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
HROVERDXELZCEW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


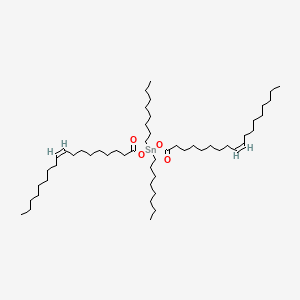
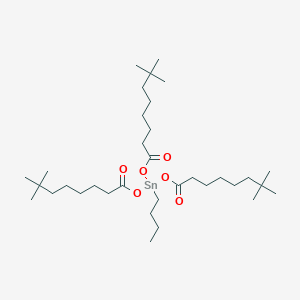

![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

